molecular formula C21H16ClF3N2O3 B2600221 (E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(3-methoxyphenyl)methoxy]amine CAS No. 1092343-82-2

(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(3-methoxyphenyl)methoxy]amine

Cat. No. B2600221
CAS RN: 1092343-82-2
M. Wt: 436.82
InChI Key: GGAGLNSAYIEGCE-LUOAPIJWSA-N
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Description

(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(3-methoxyphenyl)methoxy]amine is a useful research compound. Its molecular formula is C21H16ClF3N2O3 and its molecular weight is 436.82. The purity is usually 95%.
BenchChem offers high-quality (E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(3-methoxyphenyl)methoxy]amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(3-methoxyphenyl)methoxy]amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound is involved in the synthesis of various derivatives, showcasing its versatility in chemical reactions. For instance, its reaction with phosphorus sulfide leads to thione derivatives, which can further undergo methylation to form methylsulfanylfuro[3,2-c]pyridine derivatives (Bradiaková et al., 2009). Additionally, it reacts with primary aromatic amines, heterocyclic amines, and diamines under various conditions to create an array of compounds with potential medicinal and industrial applications (Habib et al., 2013).

Catalytic Applications

  • The compound is instrumental in the synthesis of (imino)pyridine palladium(II) complexes, which are notable as selective ethylene dimerization catalysts. This indicates its potential in the field of industrial catalysis and materials science (Nyamato et al., 2015).

Molecular Modeling and Structural Analysis

  • The compound's derivatives are utilized in molecular modeling to understand polar effects and conformational structures, contributing to the field of computational chemistry and drug design (Zoltewicz et al., 1993).

Synthesis of Polycarbonates

  • It's used in the synthesis of chromium(III) amino-bis(phenolato) complexes, which catalyze the copolymerization of cyclohexene oxide and carbon dioxide, indicating its role in polymer chemistry and potential environmental applications (Devaine-Pressing et al., 2015).

Medicinal Chemistry

  • While drug use and dosage information was excluded as per the requirements, it's worth noting that the compound's derivatives are involved in the synthesis and evaluation of molecules with potential medicinal applications, such as reversible monoamine oxidase-B inactivators and antimicrobial agents (Ding & Silverman, 1993) (Habib et al., 2013).

properties

IUPAC Name

(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-[(3-methoxyphenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N2O3/c1-28-18-4-2-3-15(9-18)13-29-27-11-14-5-7-17(8-6-14)30-20-19(22)10-16(12-26-20)21(23,24)25/h2-12H,13H2,1H3/b27-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAGLNSAYIEGCE-LUOAPIJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CON=CC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)CO/N=C/C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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